

# discovery and history of 2-Fluoro-6-phenoxybenzonitrile

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## Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzonitrile

Cat. No.: B068882

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An In-depth Technical Guide to **2-Fluoro-6-phenoxybenzonitrile**: Synthesis, Properties, and Applications

## Introduction

**2-Fluoro-6-phenoxybenzonitrile** stands as a significant fluorinated organic compound within the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a strategically positioned fluorine atom, a nitrile group, and a phenoxy moiety, makes it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed exploration of its synthesis, and insights into its applications, particularly in the realms of pharmaceutical research and materials science. The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and better bioavailability.<sup>[1][2]</sup> As such, building blocks like **2-Fluoro-6-phenoxybenzonitrile** are instrumental for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

## Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of **2-Fluoro-6-phenoxybenzonitrile** are summarized in the table below.

Property	Value	Source
CAS Number	175204-06-5	[3]
Molecular Formula	C13H8FNO	[3]
Molecular Weight	213.21 g/mol	[3]
Purity	≥ 95%	[3]
Appearance	Powder	[4]
MDL Number	MFCD00068201	[3]

## Synthesis of 2-Fluoro-6-phenoxybenzonitrile: A Proposed Synthetic Route

While the specific historical discovery of **2-Fluoro-6-phenoxybenzonitrile** is not extensively documented in readily available literature, its synthesis can be logically deduced from established principles of organic chemistry, particularly nucleophilic aromatic substitution (S<sub>N</sub>Ar). The presence of two electron-withdrawing groups (fluorine and nitrile) on the aromatic ring activates it towards nucleophilic attack. A plausible and efficient method for its preparation involves the reaction of 2,6-difluorobenzonitrile with a phenoxide nucleophile.

The rationale behind this synthetic choice lies in the high reactivity of the carbon-fluorine bond in an activated aromatic system. The fluorine atom at the 6-position is susceptible to displacement by a nucleophile like phenoxide, which can be readily generated from phenol using a suitable base.

### Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of **2-Fluoro-6-phenoxybenzonitrile** from 2,6-difluorobenzonitrile and phenol.

Materials:

- 2,6-Difluorobenzonitrile

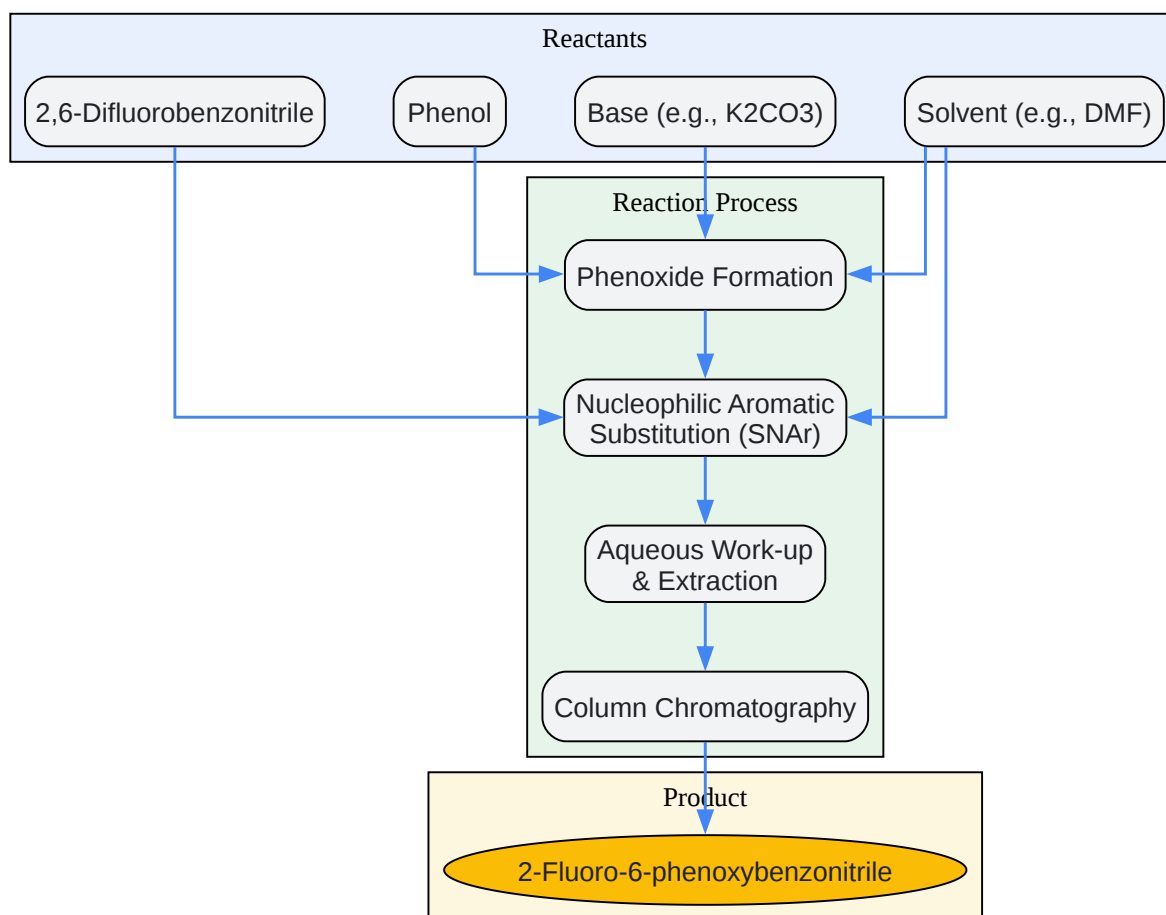
- Phenol
- Potassium carbonate ( $K_2CO_3$ ) or Sodium hydride ( $NaH$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

Procedure:

- Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous DMF. To this solution, add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the potassium or sodium phenoxide.
- Nucleophilic Aromatic Substitution: To the solution of the phenoxide, add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
- Reaction Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Isolation: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-Fluoro-6-phenoxybenzonitrile**.
- Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, and mass spectrometry.

## Reaction Workflow Diagram



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Caption: Proposed synthesis of **2-Fluoro-6-phenoxybenzonitrile**.

## The Role of 2-Fluoro-6-phenoxybenzonitrile in Drug Discovery and Materials Science

The strategic placement of a fluorine atom on an aromatic ring can significantly alter the physicochemical properties of a molecule.<sup>[2]</sup> In the context of drug design, this can lead to:

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
- **Increased Binding Affinity:** Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.<sup>[1]</sup>
- **Improved Bioavailability:** The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.

The phenoxy group in **2-Fluoro-6-phenoxybenzonitrile** provides a versatile scaffold that can be further functionalized, allowing for the exploration of a wide chemical space in the search for new drug candidates. The nitrile group can also be a key pharmacophoric element or a precursor for other functional groups.

In materials science, compounds with similar structures can be used as monomers or additives in the synthesis of high-performance polymers. The presence of the polar nitrile group and the rigid aromatic structures can contribute to desirable properties such as thermal stability and chemical resistance. One source suggests that **2-Fluoro-6-phenoxybenzonitrile** can be used as a crosslinker and toughening agent in polymers.<sup>[4]</sup>

## Conclusion

**2-Fluoro-6-phenoxybenzonitrile** is a valuable and versatile fluorinated building block with significant potential in both pharmaceutical and materials science research. While its specific discovery and developmental history are not prominently documented, its synthesis is accessible through well-established synthetic methodologies. The unique combination of its

functional groups provides a powerful tool for chemists to design and create novel molecules with tailored properties. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like **2-Fluoro-6-phenoxybenzonitrile** in enabling innovation is undeniable.

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